5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one
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Overview
Description
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzofuran core substituted with chlorine and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one typically involves the condensation of 5,6-dichloro-2-benzofuran-1(3H)-one with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-benzofuran-1(3H)-one: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
4-Nitrobenzaldehyde: While it contains the nitrophenyl group, it lacks the benzofuran core, limiting its applications.
Uniqueness
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is unique due to the combination of the benzofuran core and the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93296-42-5 |
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Molecular Formula |
C15H7Cl2NO4 |
Molecular Weight |
336.1 g/mol |
IUPAC Name |
5,6-dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H7Cl2NO4/c16-12-6-10-11(7-13(12)17)15(19)22-14(10)5-8-1-3-9(4-2-8)18(20)21/h1-7H |
InChI Key |
IAFSYQMJIGSMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=CC(=C(C=C3C(=O)O2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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